

Neopuerarin A: A Technical Overview of a Promising Hepatoprotective Isoflavone

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Compound of Interest		
Compound Name:	Neopuerarin A	
Cat. No.:	B12424795	Get Quote

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Introduction

Neopuerarin A is an isoflavone glucoside isolated from the dried roots of Pueraria lobata (Willd.) Ohwi, a plant with a long history of use in traditional medicine. As a member of the isoflavone class of compounds, **Neopuerarin A** is of significant interest to the scientific community for its potential therapeutic applications. This technical guide provides a concise overview of the current knowledge on **Neopuerarin A**, focusing on its physicochemical properties, biological activity, and the experimental protocols used for its evaluation.

Physicochemical Properties

A clear understanding of the fundamental physicochemical characteristics of a compound is crucial for its development as a therapeutic agent. The molecular formula and weight of **Neopuerarin A** are summarized below.

Property	Value	Citation
Molecular Formula	C21H20O9	[1][2]
Molecular Weight	416.38 g/mol	[2][3]
CAS Number	1150314-34-3	[1]



Biological Activity: Hepatoprotective Effects

Research has identified **Neopuerarin A** as a compound with significant hepatoprotective properties. An in-vitro study by Sun et al. (2019) demonstrated its ability to protect human liver cells from toxin-induced damage.[1][2]

Experimental Protocol: Evaluation of Hepatoprotective Activity

The following protocol was employed to assess the hepatoprotective effect of **Neopuerarin A** against D-galactosamine (D-GalN)-induced toxicity in human hepatocellular liver carcinoma (HepG2) cells.[1][2]

- Cell Culture: HepG2 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
- Toxicity Induction: Cells were seeded in 96-well plates. After 24 hours, the culture medium was replaced with a medium containing 40 mM D-GalN to induce hepatotoxicity.
- Treatment: Concurrently with the D-GalN treatment, cells were treated with various concentrations of **Neopuerarin A** (6.25, 12.5, 25, and 50 μM). A positive control group was treated with Bicyclol (200 μM).
- Cell Viability Assay: After 48 hours of incubation, cell viability was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at 570 nm.

Quantitative Data: Hepatoprotective Activity of Neopuerarin A

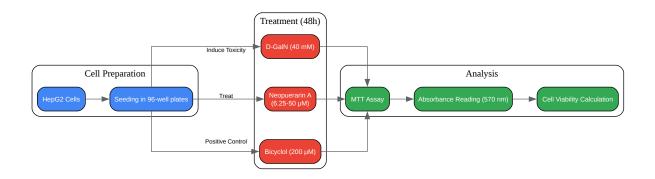
The hepatoprotective effects of **Neopuerarin A** were quantified by measuring the viability of HepG2 cells exposed to D-GalN. The results are summarized in the table below.



Treatment Group	Concentration (µM)	Cell Viability (%)	Citation
Model (D-GalN)	40 mM	52.3 ± 3.5	[1]
Neopuerarin A	6.25	65.8 ± 4.1	[1]
Neopuerarin A	12.5	73.2 ± 3.9	[1]
Neopuerarin A	25	81.5 ± 4.5	[1]
Neopuerarin A	50	89.7 ± 4.8	[1]
Bicyclol (Positive Control)	200	85.4 ± 4.3	[1]

Experimental Workflow

The following diagram illustrates the workflow for assessing the hepatoprotective activity of **Neopuerarin A**.



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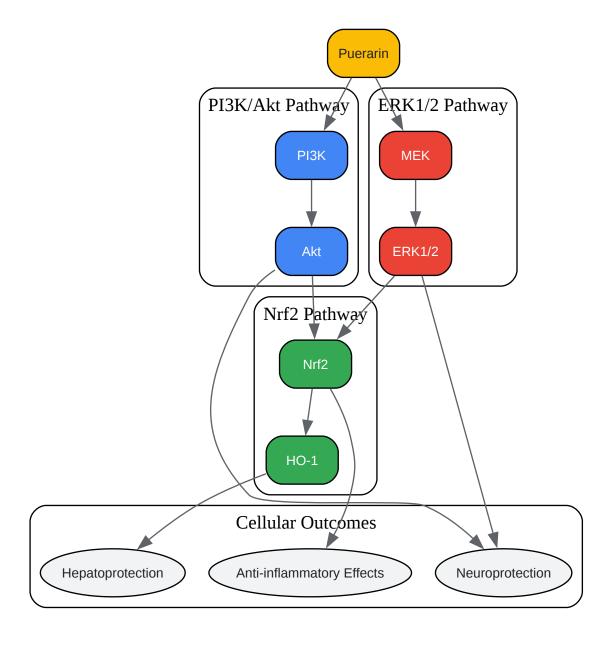
Workflow for Hepatoprotective Activity Assay



Putative Signaling Pathways of a Close Structural Analog: Puerarin

While the specific signaling pathways of **Neopuerarin A** are yet to be fully elucidated, extensive research on its close structural analog, puerarin, provides valuable insights into potential mechanisms of action for isoflavones from Pueraria lobata. Puerarin has been shown to exert its biological effects, including hepatoprotective and neuroprotective activities, through the modulation of several key signaling pathways.

Note: The following diagram represents the known signaling pathways of puerarin. Further research is required to confirm if **Neopuerarin A** acts via these same pathways.





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